molecular formula C19H20FN3O B5027662 N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine

N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine

Cat. No. B5027662
M. Wt: 325.4 g/mol
InChI Key: ZEVJVDRYQMHFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine, commonly known as FBO-PMEA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of phenethylamines and is characterized by the presence of an oxadiazole ring in its structure.

Mechanism of Action

FBO-PMEA acts by increasing the release of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in neurotransmitter levels, which can have a positive effect on mood, cognition, and behavior. FBO-PMEA achieves this effect by binding to and activating the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
FBO-PMEA has been shown to have a number of biochemical and physiological effects. These include an increase in extracellular levels of serotonin, norepinephrine, and dopamine in the brain. FBO-PMEA has also been shown to increase locomotor activity and induce hyperthermia in animals. Additionally, FBO-PMEA has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of FBO-PMEA is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It has also shown promise as a new antidepressant and anxiolytic drug. However, there are limitations to the use of FBO-PMEA in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and long-term effects. Additionally, the synthesis of FBO-PMEA is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on FBO-PMEA. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of FBO-PMEA. Another area of interest is the investigation of the neuroprotective effects of FBO-PMEA in human clinical trials. Additionally, further research is needed to determine the long-term effects and toxicity of FBO-PMEA.

Synthesis Methods

The synthesis of FBO-PMEA involves the reaction of 2-fluorobenzyl bromide with 5-amino-1,2,4-oxadiazole in the presence of potassium carbonate in dimethylformamide. The resulting product is then reacted with N-methyl-2-phenylethanamine to yield FBO-PMEA. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

FBO-PMEA has potential applications in medicinal chemistry as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). These properties make it a promising candidate for the development of new antidepressant and anxiolytic drugs. FBO-PMEA has also shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-23(12-11-15-7-3-2-4-8-15)14-19-21-18(22-24-19)13-16-9-5-6-10-17(16)20/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJVDRYQMHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=NC(=NO2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.